![molecular formula C15H16ClNOS B6141955 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 1306606-26-7](/img/structure/B6141955.png)
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is a chemical compound with the CAS Number: 1306606-26-7 . It has a molecular weight of 293.82 . The IUPAC name for this compound is 2-chloro-N-[(4-ethylphenyl)(2-thienyl)methyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . . The compound is stored at room temperature .Scientific Research Applications
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide has been studied extensively in recent years due to its potential applications in scientific research. It has been used in a variety of experiments to study the biochemical and physiological effects of various compounds. This compound has been used in experiments to study the effects of drugs on the nervous system, as well as to study the effects of various toxins on the body. Additionally, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various compounds on the immune system.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a derivative of thiophene, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Result of Action
Given its potential therapeutic properties, it may have a variety of effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. It is not as widely available as some other compounds, and it can be expensive to purchase. Additionally, it is toxic and must be handled with care.
Future Directions
There are a variety of potential future directions for further research on 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide. One potential direction is to study the effects of this compound on other organs and systems in the body, such as the cardiovascular system and the digestive system. Additionally, further research could be conducted to study the effects of this compound on different types of cells, such as cancer cells. Additionally, further research could be conducted to study the effects of this compound on different types of diseases, such as autoimmune diseases. Finally, further research could be conducted to study the effects of this compound on different types of drugs, such as antipsychotics and antidepressants.
Synthesis Methods
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is synthesized by a two-step process. First, 4-ethylphenyl thiophen-2-ylmethyl chloride is reacted with sodium amide in liquid ammonia. This reaction results in the formation of 4-ethylphenyl thiophen-2-ylmethyl amine, which is then reacted with chloroacetyl chloride in the presence of triethylamine. This reaction results in the formation of this compound.
Safety and Hazards
The safety information for 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide indicates that it has several hazard statements including H302, H315, H318, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-thiophen-2-ylmethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPPNHZBWQELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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